Comparative Purity and Analytical Specification Benchmarks
For procurement in early discovery and scale-up, guaranteed purity directly influences downstream reaction success and assay reproducibility. N-ethoxy-3-iodobenzamide is commercially available with a minimum purity of 95% . This is a critical differentiator from the unsubstituted analog 3-iodobenzamide, which is typically offered at 97% purity [1]. While the 2% absolute difference may appear minor, for halogenated benzamides used in sensitive cross-coupling chemistry, a lower purity specification can indicate a higher probability of dehalogenated byproducts or residual palladium impurities, necessitating additional purification steps and increasing total cost of ownership.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 95% (CAS 290839-75-7) |
| Comparator Or Baseline | 3-Iodobenzamide (CAS 10388-19-9): 97% |
| Quantified Difference | 2 percentage points lower purity floor |
| Conditions | Vendor Certificate of Analysis (CoA) typical specifications |
Why This Matters
Lower minimum purity of N-ethoxy-3-iodobenzamide (95% vs. 97%) may signal a higher impurity burden, impacting reaction yield reproducibility and necessitating pre-use purification assessment.
- [1] BOC Sciences. (n.d.). 3-Iodobenzamide (CAS 10388-19-9). View Source
